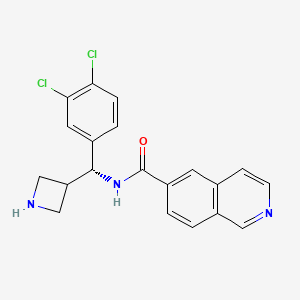
5-FAM-Woodtide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-FAM-Woodtide is a polypeptide used primarily as a biochemical assay reagent. It is a FAM-labeled Forkhead derived peptide, which corresponds to residues 324-334 of the transcription factor FKHR with two lysine residues added at the N-terminus to facilitate binding to phosphocellulose paper . The compound has a molecular weight of 1945.2 and a molecular formula of C89H133N21O26S .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-FAM-Woodtide involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The FAM (fluorescein amidite) label is attached to the peptide during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-FAM-Woodtide undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups in the peptide can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for labeling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Applications De Recherche Scientifique
5-FAM-Woodtide is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate for kinase assays, particularly for the DYRK family of kinases.
Biology: Used in studies involving protein-protein interactions and enzyme kinetics.
Medicine: Employed in the development of diagnostic assays and therapeutic research.
Industry: Utilized in the production of biochemical assay kits and research reagents
Mécanisme D'action
5-FAM-Woodtide exerts its effects by acting as a substrate for specific kinases, such as the DYRK family of kinases. The FAM label allows for the detection and quantification of kinase activity through fluorescence measurements. The molecular targets include the active sites of the kinases, where phosphorylation of the peptide occurs .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-FAM-KKISGRLSPIMTEQ-NH2: A similar peptide with a slightly different sequence.
FAM-labeled peptides: Other peptides labeled with fluorescein amidite for use in biochemical assays.
Uniqueness
5-FAM-Woodtide is unique due to its specific sequence derived from the transcription factor FKHR and its application as a substrate for the DYRK family of kinases. Its FAM label provides a convenient means of detection through fluorescence, making it highly valuable in various biochemical assays .
Propriétés
Formule moléculaire |
C89H133N21O26S |
|---|---|
Poids moléculaire |
1945.2 g/mol |
Nom IUPAC |
(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H133N21O26S/c1-9-45(5)70(107-79(126)58(18-12-14-33-91)101-77(124)57(17-11-13-32-90)100-74(121)48-21-24-52-51(38-48)87(134)136-89(52)53-25-22-49(114)39-65(53)135-66-40-50(115)23-26-54(66)89)84(131)105-62(42-111)75(122)97-41-68(117)98-56(19-15-34-96-88(94)95)76(123)104-61(37-44(3)4)81(128)106-63(43-112)86(133)110-35-16-20-64(110)82(129)108-71(46(6)10-2)83(130)103-60(31-36-137-8)80(127)109-72(47(7)113)85(132)102-59(28-30-69(118)119)78(125)99-55(73(93)120)27-29-67(92)116/h21-26,38-40,44-47,55-64,70-72,111-115H,9-20,27-37,41-43,90-91H2,1-8H3,(H2,92,116)(H2,93,120)(H,97,122)(H,98,117)(H,99,125)(H,100,121)(H,101,124)(H,102,132)(H,103,130)(H,104,123)(H,105,131)(H,106,128)(H,107,126)(H,108,129)(H,109,127)(H,118,119)(H4,94,95,96)/t45-,46-,47+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-/m0/s1 |
Clé InChI |
WAPOYWWTFFOQLN-CISARNBBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
SMILES canonique |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)





![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)

![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)

